molecular formula C22H24N2O6S2 B3480364 N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

Cat. No.: B3480364
M. Wt: 476.6 g/mol
InChI Key: AFIVGDMIJZZRIT-UHFFFAOYSA-N
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Description

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring

Preparation Methods

The synthesis of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenylamine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid and halogens . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE can be compared with other benzenesulfonamides, such as:

Properties

IUPAC Name

N-[4-[(3,4-dimethylphenyl)sulfamoyl]phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6S2/c1-15-5-6-18(13-16(15)2)24-31(25,26)19-9-7-17(8-10-19)23-32(27,28)20-11-12-21(29-3)22(14-20)30-4/h5-14,23-24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIVGDMIJZZRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 2
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N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 3
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N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 4
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Reactant of Route 4
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE
Reactant of Route 6
N-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]PHENYL}-3,4-DIMETHOXYBENZENE-1-SULFONAMIDE

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